molecular formula C14H26N2O4 B7839190 H-D-LYS(BOC)-OALL HCL

H-D-LYS(BOC)-OALL HCL

Cat. No.: B7839190
M. Wt: 286.37 g/mol
InChI Key: FEWVCMZRFAKKCT-LLVKDONJSA-N
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Description

Prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a prop-2-enyl group, and a tert-butoxycarbonyl (Boc) protected amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-LYS(BOC)-OALL HCL typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.

    Formation of the Ester: The Boc-protected amino acid is then reacted with prop-2-enyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The prop-2-enyl group can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amino group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of H-D-LYS(BOC)-OALL HCL depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate: Similar structure but with a different amino acid backbone.

    N-(Prop-2-en-1-yl)acetamide: Contains a prop-2-enyl group but differs in the rest of the structure.

Uniqueness

Prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4/h5,11H,1,6-10,15H2,2-4H3,(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVCMZRFAKKCT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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